molecular formula C10H15NO B564044 Ethanone, 1-(2,3,5,6,7,8-hexahydro-1-indolizinyl)- (9CI) CAS No. 103175-18-4

Ethanone, 1-(2,3,5,6,7,8-hexahydro-1-indolizinyl)- (9CI)

Katalognummer: B564044
CAS-Nummer: 103175-18-4
Molekulargewicht: 165.236
InChI-Schlüssel: YZIOUMRDZRQIPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-(2,3,5,6,7,8-hexahydro-1-indolizinyl)- (9CI) is a chemical compound with a complex structure that includes an indolizine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2,3,5,6,7,8-hexahydro-1-indolizinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable ketone with an indolizine derivative in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: Ethanone, 1-(2,3,5,6,7,8-hexahydro-1-indolizinyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents under controlled temperatures.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-(2,3,5,6,7,8-hexahydro-1-indolizinyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethanone, 1-(2,3,5,6,7,8-hexahydro-1-indolizinyl)- involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

  • Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-
  • Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-
  • Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-

Uniqueness: Ethanone, 1-(2,3,5,6,7,8-hexahydro-1-indolizinyl)- is unique due to its specific indolizine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

103175-18-4

Molekularformel

C10H15NO

Molekulargewicht

165.236

IUPAC-Name

1-(2,3,5,6,7,8-hexahydroindolizin-1-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-8(12)9-5-7-11-6-3-2-4-10(9)11/h2-7H2,1H3

InChI-Schlüssel

YZIOUMRDZRQIPT-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2CCCCN2CC1

Synonyme

Ethanone, 1-(2,3,5,6,7,8-hexahydro-1-indolizinyl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.